molecular formula C10H13NO2Te B1205754 2-Amino-4-(phenyltellanyl)butanoic acid CAS No. 72572-77-1

2-Amino-4-(phenyltellanyl)butanoic acid

Cat. No. B1205754
CAS RN: 72572-77-1
M. Wt: 306.8 g/mol
InChI Key: SHDYDQZNINIHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(phenyltellanyl)butanoic acid, also known as 2-Amino-4-(phenyltellanyl)butanoic acid, is a useful research compound. Its molecular formula is C10H13NO2Te and its molecular weight is 306.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(phenyltellanyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(phenyltellanyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

72572-77-1

Product Name

2-Amino-4-(phenyltellanyl)butanoic acid

Molecular Formula

C10H13NO2Te

Molecular Weight

306.8 g/mol

IUPAC Name

2-amino-4-phenyltellanylbutanoic acid

InChI

InChI=1S/C10H13NO2Te/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)

InChI Key

SHDYDQZNINIHGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Te]CCC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)[Te]CCC(C(=O)O)N

synonyms

alpha-amino-gamma-(phenyltelluro)butyric acid
alpha-amino-gamma-(phenyltelluro)butyric acid, 123Te-labeled, (+-)-isomer
APTBA

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reactor produced 123mTe (65.5 mg, 26.3 mCi) was combined with 188.5 mg of carrier Te powder. This material was stirred in tetrahydrofuran (5 ml) to which was added phenyl magnesium chloride (4 mmole) in the same solvent (2 ml). The mixture was stirred rapidly and refluxed but the reaction did not commence as indicated by the absence of the orange-colored product. After the addition of a small crystal of benzoyl peroxide, reaction began immediately. The orange-colored solution was refluxed 1 minute and the reaction flask flushed with O2 and cooled in an ice bath. After warming to room temperature, the solution was stirred 30 minutes, filtered, and the orange-colored filtrate diluted with benzene to a final volume of 25 ml. Aliquots of this solution were counted. The 123mTe-labeled diphenyl ditelluride contained 9.22 mCi of radioactivity. The benzene solution was diluted to 50 ml with methanol and the 123mTe-labeled diphenyl ditelluride reduced with NaBH4 in the manner described in Example IV. To this mixture was added 208 mg, 1 mmole of 5-(beta-bromo ethyl)hydantoin prepared as in Example XI. The mixture was poured into water and extracted with benzene to remove diphenyl ditelluride and other non-polar material. The aqueous layer was acidified to pH 1-2 with 6 N HCl and extracted thoroughly with ether. The combined organic extracts were washed well with water, dried over anhydrous sodium sulfate and the solvent removed in vacuo to give 2.2 mCi of 123mTe-labeled 5-(beta[phenyl telluro]ethyl)hydantoin. This hydantoin is dissolved in 1 N NaOH (2 ml) and heated in a polytetrafluoroethylene-lined bomb by heating at about 165°-167° C. for one hour. Upon cooling, the solution is extracted with benzene and 1 N HCl is added to adjust the pH to 7-8, to provide 123mTe-labeled DL-alpha-amino-gamma-(phenyl telluro)butyric acid.
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